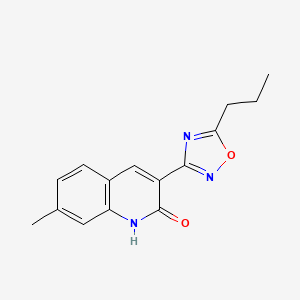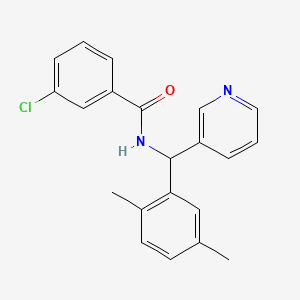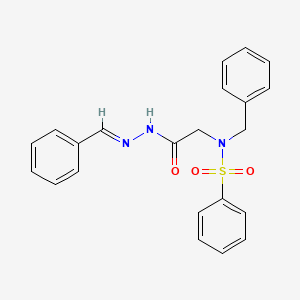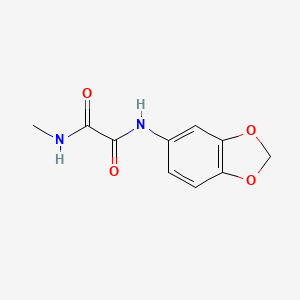
7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol” is a complex organic molecule that contains several interesting functional groups. It includes a quinoline group, an oxadiazole group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring system, which is a bicyclic compound containing two nitrogen atoms, and an oxadiazole ring, which is a five-membered ring containing three nitrogen atoms and an oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinoline and oxadiazole rings. Both of these groups are aromatic and would therefore be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the quinoline and oxadiazole rings. These groups could potentially form hydrogen bonds and engage in π-π stacking interactions, which could influence the compound’s solubility, melting point, and other physical properties .作用机制
Target of Action
The primary targets of a compound are typically proteins or enzymes that the compound interacts with in the bodyCompounds containing a 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Biochemical Pathways
Biochemical pathways are the series of chemical reactions that occur within a cellCompounds with similar structures have been reported to affect various biochemical pathways, leading to their observed biological activities .
Pharmacokinetics
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compoundUnderstanding these properties is crucial for predicting the compound’s bioavailability, half-life, and potential interactions with other compounds .
Result of Action
The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its targetsCompounds with similar structures have been reported to exhibit various biological activities, suggesting that they may have multiple cellular and molecular effects .
实验室实验的优点和局限性
One of the advantages of using 7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol in lab experiments is its specificity for 12-LOX, which allows for targeted inhibition of this enzyme. Additionally, this compound has been found to have low toxicity and is well-tolerated in animal studies. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol. One area of interest is the development of this compound-based therapies for the treatment of cancer and inflammation-related diseases. Additionally, further studies are needed to investigate the optimal dosage and administration methods for this compound, as well as its potential interactions with other drugs. Finally, research on the pharmacokinetics and pharmacodynamics of this compound could provide valuable insights into its potential clinical applications.
合成方法
The synthesis of 7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves the reaction of 7-methylquinolin-2-ol with 5-propyl-1,2,4-oxadiazole-3-carboxylic acid hydrazide in the presence of a catalyst. The resulting compound is then purified using chromatography techniques to obtain this compound.
科学研究应用
7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been extensively studied for its potential applications in cancer treatment. Research has shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammation-related diseases such as arthritis and neurodegenerative disorders.
属性
IUPAC Name |
7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-3-4-13-17-14(18-20-13)11-8-10-6-5-9(2)7-12(10)16-15(11)19/h5-8H,3-4H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCNVMCGYKFOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC3=C(C=C(C=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7709159.png)





![3-(2-chlorophenyl)-N-(3-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709206.png)

![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B7709220.png)




